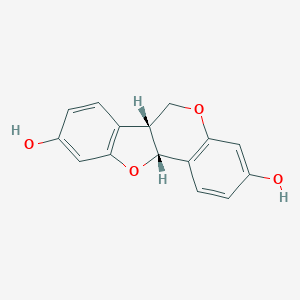
3,9-Dihydroxypterocarpan
説明
3,9-Dihydroxypterocarpan is a multifaceted natural compound, known for its significant role in studying inflammation and oxidative stress . It belongs to the chemical family of phenols and has a molecular formula of C15H12O4 . It is a natural compound found in the rhizomes of Polygonatum kingianum .
Synthesis Analysis
The synthesis of 3,9-Dihydroxypterocarpan involves several enzymes. One of these enzymes is the 3,9-dihydroxypterocarpan 6A-monooxygenase, which participates in the final step of coumestrol biosynthesis . This enzyme is involved in the catalytic conversion of biological compounds in various metabolic pathways .
Molecular Structure Analysis
The molecular structure of 3,9-Dihydroxypterocarpan is characterized by a molecular weight of 256.3 g/mol . The IUPAC name for this compound is (6aR,11aR)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol .
Chemical Reactions Analysis
The chemical reactions involving 3,9-Dihydroxypterocarpan are complex and involve multiple steps. For instance, the product obtained, 2-hydroxy-2, 3-dihydrodaidzein, is converted into 3, 9-dihydroterocarp-6a-en by at least two unknown catalytic reactions .
Physical And Chemical Properties Analysis
3,9-Dihydroxypterocarpan is a powder in its physical form . It has a molecular weight of 256.3 g/mol and a molecular formula of C15H12O4 .
科学的研究の応用
Phytoalexin Synthesis in Plant Defense
3,9-Dihydroxypterocarpan plays a crucial role in the synthesis of phytoalexins, which are antimicrobial substances that serve as part of a plant’s defense mechanism. In soybean, for instance, the enzyme 3,9-Dihydroxypterocarpan 6a-monooxygenase is involved in the biosynthesis of these compounds, particularly in response to pathogenic attacks .
Enzyme Characterization and Bioprospecting
The enzyme mentioned above, which hydroxylates 3,9-Dihydroxypterocarpan, has been the subject of extensive research. Characterizing this enzyme’s activity can lead to the discovery of new biocatalysts for synthetic applications. Moreover, bioprospecting efforts can identify microbes and enzymes that can enhance the production of pterocarpans .
Clinical Applications: Osteo-regeneration
Research has explored the potential of pterocarpans, including 3,9-Dihydroxypterocarpan, as osteo-regenerative agents. Their ability to promote bone growth and repair makes them promising candidates for treating bone-related diseases and injuries .
Neuroprotective Effects
Pterocarpans have shown neuroprotective properties, suggesting that 3,9-Dihydroxypterocarpan could be beneficial in the treatment of neurodegenerative diseases. Its antioxidative and anti-inflammatory effects are particularly valuable in this context .
Anti-cancer Properties
The anti-cancer potential of 3,9-Dihydroxypterocarpan is another exciting area of research. Its ability to inhibit the growth of cancer cells could lead to the development of novel cancer therapies .
Interaction with Phytohormones
3,9-Dihydroxypterocarpan’s interaction with phytohormones has been studied, particularly its role in the biosynthesis of coumestrol, a compound involved in plant senescence. Understanding this interaction can provide insights into plant growth and development processes .
Microbial Cell Factories for Isoflavonoid Production
The use of microbial cell factories to produce isoflavonoids, including pterocarpans, is a sustainable alternative to plant-based systems. 3,9-Dihydroxypterocarpan could be produced in higher quantities using engineered microbes, which is beneficial for both research and industrial applications .
Molecular Characterization and Functional Expression
The molecular characterization and functional expression of enzymes related to 3,9-Dihydroxypterocarpan are essential for understanding its biosynthetic pathways. This knowledge can lead to the optimization of production processes and the development of new biotechnological applications .
作用機序
Target of Action
3,9-Dihydroxypterocarpan is a precursor of the pterocarpan phytoalexin phaseollin . It interacts with the enzyme 3,9-dihydroxypterocarpan 6a-monooxygenase , which is involved in the biosynthesis of pterocarpan phytoalexin phaseollin . This enzyme is part of the cytochrome P450 family and plays a crucial role in the biosynthesis of phytoalexins in soybean .
Mode of Action
The interaction of 3,9-Dihydroxypterocarpan with its target enzyme, 3,9-dihydroxypterocarpan 6a-monooxygenase, results in the conversion of 3,9-Dihydroxypterocarpan into phaseollidin . This conversion is a key step in the biosynthesis of the pterocarpan phytoalexin phaseollin .
Biochemical Pathways
The biochemical pathway affected by 3,9-Dihydroxypterocarpan is the biosynthesis of pterocarpan phytoalexin phaseollin . This compound serves as a precursor in this pathway . The conversion of 3,9-Dihydroxypterocarpan into phaseollidin by the enzyme 3,9-dihydroxypterocarpan 6a-monooxygenase is a key step in this pathway .
Result of Action
The result of the action of 3,9-Dihydroxypterocarpan is the production of phaseollidin, a precursor of the pterocarpan phytoalexin phaseollin . This phytoalexin plays a crucial role in the plant’s defense mechanisms against pathogens .
Action Environment
The action of 3,9-Dihydroxypterocarpan is influenced by the plant’s internal and external environment. Factors such as the presence of pathogens, environmental stressors, and the plant’s metabolic state can influence the production and action of 3,9-Dihydroxypterocarpan .
将来の方向性
特性
IUPAC Name |
(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMIEGVTNZNSLD-WFASDCNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210024 | |
| Record name | 3,9-Dihydroxypterocarpan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dihydroxypterocarpan | |
CAS RN |
61135-91-9 | |
| Record name | (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydroxypterocarpan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydroxypterocarpan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



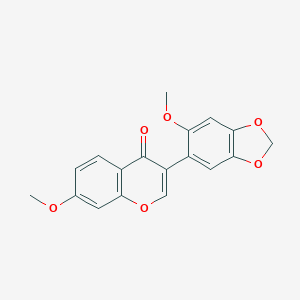


![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)

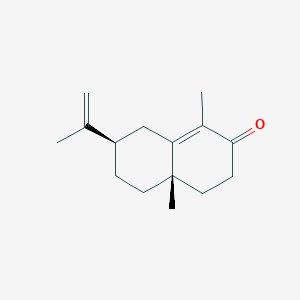
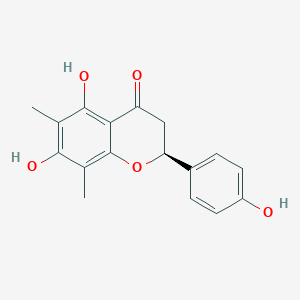

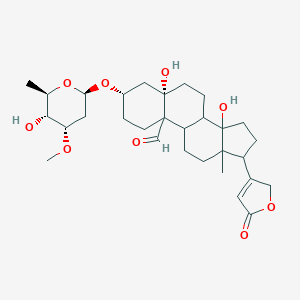

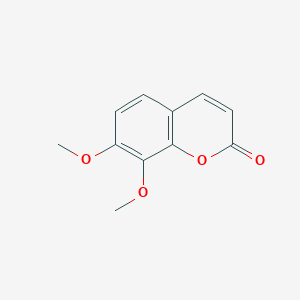
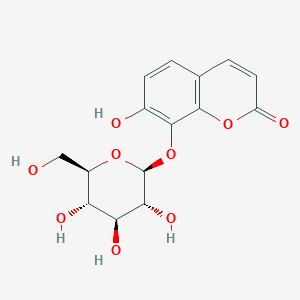

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)